molecular formula C20H12Cl4N2O2 B4792606 N,N'-bis(2,3-dichlorophenyl)terephthalamide

N,N'-bis(2,3-dichlorophenyl)terephthalamide

Cat. No. B4792606
M. Wt: 454.1 g/mol
InChI Key: YBQQPYHRMQUVBD-UHFFFAOYSA-N
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Description

N,N'-bis(2,3-dichlorophenyl)terephthalamide (also known as BDDT) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a derivative of terephthalic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDDT is not fully understood, but it is believed to involve the interaction of the compound with electron-accepting molecules such as fullerenes and metal oxides. BDDT has been found to form stable charge-transfer complexes with these molecules, leading to improved charge transport in electronic devices.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of BDDT, but some studies have suggested that the compound may have potential applications in the treatment of certain diseases. For example, BDDT has been found to exhibit anti-cancer activity in vitro, possibly due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

BDDT has several advantages for use in lab experiments, including its high purity and stability, as well as its excellent solubility in common organic solvents. However, the compound is highly toxic and must be handled with care. In addition, its high cost may limit its use in some experiments.

Future Directions

There are several potential future directions for research on BDDT, including:
1. Further studies on the mechanism of action of BDDT, particularly its interactions with electron-accepting molecules.
2. Development of new synthesis methods for BDDT that are more efficient and cost-effective.
3. Investigation of the potential applications of BDDT in other scientific fields, such as catalysis and energy storage.
4. Studies on the toxicity and environmental impact of BDDT, particularly in the context of its potential use in electronic devices.
Conclusion
In conclusion, BDDT is a promising compound that has potential applications in various scientific fields. Its excellent electron-transporting properties make it a promising candidate for use in electronic devices, while its anti-cancer activity suggests that it may have potential applications in the treatment of certain diseases. Further research is needed to fully understand the mechanism of action of BDDT and its potential applications in other scientific fields.

Scientific Research Applications

BDDT has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. BDDT has been found to exhibit excellent electron-transporting properties, making it a promising candidate for use in organic electronic devices such as field-effect transistors and solar cells.

properties

IUPAC Name

1-N,4-N-bis(2,3-dichlorophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-3-1-5-15(17(13)23)25-19(27)11-7-9-12(10-8-11)20(28)26-16-6-2-4-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQPYHRMQUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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